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Compound of Interest

Compound Name: 1,2,5-Trimethyl-pyridinium iodide

CAS No.: 28710-34-1

Cat. No.: B4947098

Get Quote

Introduction & Mechanistic Overview
Pyridinium iodides, particularly α-carbonyl pyridinium salts (commonly known as Kröhnke

salts), are highly versatile reagents in organic synthesis and drug development[1]. They serve

as stable, crystalline precursors to highly reactive pyridinium ylides—zwitterionic intermediates

that participate in a myriad of condensation and cycloaddition reactions[2].

The utility of pyridinium iodides stems from their dual chemical personality: the pyridinium ring

acts as an excellent electron-withdrawing group to increase the acidity of the adjacent α-

protons, and subsequently serves as an exceptional leaving group during aromatization or

cyclization[3]. When treated with a mild base, the pyridinium iodide undergoes deprotonation to

form the ylide. This ylide acts as a potent carbon nucleophile (or 1,3-dipole), readily attacking

electrophiles such as aldehydes, ketones, or α,β-unsaturated carbonyls[4].

In drug discovery, these condensation reactions are heavily leveraged to synthesize complex

N-heterocycles, including substituted pyridines, terpyridines, indolizines, and spiropyrans[5][6].
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Reaction pathway from pyridinium iodide to target heterocycle via ylide intermediate.

Quantitative Data & Reaction Scope
The choice of solvent, base, and electrophile dictates the final heterocyclic scaffold. For

instance, the use of ammonium acetate (ngcontent-ng-c3932382896="" _nghost-ng-

c102404335="" class="inline ng-star-inserted">

) is critical in the Kröhnke pyridine synthesis because it functions simultaneously as a mild base
to generate the ylide and as the primary nitrogen source for the newly formed pyridine ring[7].
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Conversely, using triethylamine in the presence of electron-deficient alkynes directs the
reaction toward 1,3-dipolar cycloadditions, yielding indolizines.

Table 1: Representative Condensation Reactions Utilizing Pyridinium Iodides

Pyridinium
Salt Precursor

Electrophile /
Co-reactant

Catalyst / Base
Target Product
Class

Typical Yield

1-(2-

Pyridylacetyl)pyri

dinium iodide

Methacrolein / Formamide
Substituted

Pyridines
75–89%

N-

Phenacylpyridini

um iodide

Electron-deficient

alkenes / Toluene Indolizines 60–85%

1-

(Carboxymethyl)

pyridinium iodide

Isatin &

Malononitrile

None (Aqueous

media)
Spiropyrans >90%

N-{1-(2'-

pyridyl)-1-oxo-2-

ethyl}pyridinium

iodide

2-(2'-

pyrrolidinopropio

nyl)pyridine
/ AcOH Terpyridines 60–80%

Data synthesized from established synthetic methodologies[3][5][6][7].

Experimental Protocols
The following protocols are engineered for high reproducibility, incorporating self-validating

checkpoints to ensure mechanistic fidelity throughout the synthesis.

Protocol A: Synthesis of 1-(2-Pyridylacetyl)pyridinium
Iodide (Kröhnke Salt)
This procedure generates the pyridinium iodide precursor via the Ortoleva-King reaction,

utilizing iodine and pyridine to functionalize a methyl ketone[8].

Reagents:
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2-Acetylpyridine (1.0 eq, ~100 mmol)

Iodine (

) (1.0 eq, ~100 mmol)

Dry Pyridine (Solvent and reactant, ~100 mL)

Step-by-Step Methodology:

Halogen Activation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add

25.39 g (100 mmol) of iodine to 100 mL of dry pyridine. Stir at room temperature for 10

minutes.

Causality & Validation: Iodine reacts with pyridine to form a reactive

complex. The solution will turn opaque black, indicating successful complexation[8].

Ketone Addition: Dropwise, add 11.2 mL (100 mmol) of 2-acetylpyridine to the stirring

mixture.

Reflux & Condensation: Heat the reaction mixture to reflux (approx. 115°C) for 160 minutes.

Causality: Thermal energy drives the enolization of the ketone, followed by iodination and

subsequent

displacement of the iodide by a second pyridine molecule.

Cooling & Precipitation: Remove the flask from heat and allow it to cool to room temperature.

A heavy black/brown precipitate of the pyridinium iodide will form.

Isolation: Filter the precipitate using a Büchner funnel. Wash the filter cake thoroughly with

cold pyridine (70 mL) followed by dichloromethane (50 mL) to remove unreacted iodine and

organic impurities.

Drying: Dry the solid in a vacuum desiccator overnight. The expected yield is ~81%[8].

Validation Check:
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NMR (DMSO-

) should show a distinct singlet around

6.52 ppm integrating for 2 protons, corresponding to the newly formed highly deshielded
methylene bridge (

) between the carbonyl and the pyridinium nitrogen[8].

Protocol B: Kröhnke Pyridine Synthesis (Condensation
with Methacrolein)
This protocol describes the condensation of the previously synthesized Kröhnke salt with an

α,β-unsaturated aldehyde to form a substituted pyridine[7].

Reagents:

1-(2-Pyridylacetyl)pyridinium iodide (1.0 eq, 30.85 mmol)

Ammonium acetate (

) (2.3 eq, 70.96 mmol)

Freshly distilled Methacrolein (1.1 eq, 33.94 mmol)

Dry Formamide (Solvent, 100 mL)

Step-by-Step Methodology:

Ylide Generation Preparation: In a dry, argon-flushed flask, dissolve 10.06 g of 1-(2-

Pyridylacetyl)pyridinium iodide and 5.47 g of ammonium acetate in 100 mL of freeze-thaw

degassed formamide[7].

Causality: Formamide is used as a highly polar, high-boiling solvent that stabilizes the

zwitterionic ylide intermediate. Ammonium acetate acts as the ammonia donor for the final

ring closure.

Electrophile Addition: Via syringe, inject 2.8 mL of freshly distilled methacrolein.
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Validation Check: Methacrolein must be freshly distilled or vacuum-transferred to prevent

polymerization, which would drastically reduce the yield[7].

Condensation & Cyclization: Stir the reaction mixture at 80°C for 6 hours.

Causality: The elevated temperature facilitates the initial Michael addition of the ylide to

the methacrolein, followed by an intramolecular aldol-type condensation, imine formation

with ammonia, and finally, the elimination of the pyridinium leaving group to aromatize the

new pyridine ring.

Quenching & Extraction: Cool the mixture to ambient temperature. Add 80 mL of deionized

water. Extract the aqueous mixture with diethyl ether (

mL).

Causality & Validation: The target substituted pyridine is soluble in ether, while the

extruded pyridine hydroiodide by-product and formamide remain in the aqueous layer. Do

not use dichloromethane (DCM) for the initial extraction, as it will pull highly polar

impurities into the organic phase[7].

Purification: Combine the ether extracts, dry over anhydrous

, and concentrate under reduced pressure to yield a yellow liquid. Purify via silica gel column
chromatography (Eluent: DCM/Methanol 20:1).

Validation Check: Monitor fractions via TLC and NMR. Impurities typically elute at the very

beginning and the tail end of the product fraction[7].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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